cyclohexanesulfinyl chloride
Description
Properties
CAS No. |
41719-04-4 |
|---|---|
Molecular Formula |
C6H11ClOS |
Molecular Weight |
166.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Pathways
Established Synthetic Routes to Aliphatic Sulfinyl Chlorides
The preparation of aliphatic sulfinyl chlorides can be approached from several primary starting materials: disulfides, sulfides, sulfinic acids, and thiols. Each pathway utilizes a distinct chemical transformation to introduce the sulfinyl chloride moiety.
Oxidation of Corresponding Disulfides and Sulfides
One of the primary methods for preparing sulfinyl chlorides involves the oxidative chlorination of disulfides. For the synthesis of cyclohexanesulfinyl chloride, the corresponding starting material would be dicyclohexyl disulfide. This reaction is typically performed using a chlorinating agent that can also act as an oxidant. A common reagent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction cleaves the disulfide bond and simultaneously oxidizes the sulfur atoms to the +2 state of the sulfinyl chloride.
Another approach involves the use of elemental chlorine in the presence of a reagent that can facilitate the specific oxidation level. The reaction must be carefully monitored to prevent further oxidation to the corresponding sulfonyl chloride. Industrial preparation methods for dicyclohexyl disulfide often involve the reaction of sodium disulfide with chlorocyclohexane, establishing a source for the precursor. google.comgoogle.comwipo.int
Chlorination of Sulfinic Acids and Their Derivatives
A well-established route to sulfinyl chlorides is the chlorination of the corresponding sulfinic acid or its salt. orgsyn.org In this pathway, cyclohexanesulfinic acid or a salt such as sodium cyclohexanesulfinate would be treated with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion. orgsyn.orggoogle.com The reaction proceeds by substituting the hydroxyl group of the sulfinic acid with a chloride ion, yielding the target sulfinyl chloride along with byproducts sulfur dioxide and hydrogen chloride. Using an ether as a diluent in this reaction can result in a cleaner product. orgsyn.org The process requires careful temperature control, often starting at low temperatures (0–5 °C) and gradually warming, to manage the reaction's exothermicity and ensure high purity of the final product. google.com
Direct Halogenation Approaches from Thiols
Direct conversion of thiols to sulfinyl chlorides represents another viable synthetic pathway. This method involves the oxidative chlorination of a thiol, such as cyclohexanethiol (B74751). The reaction requires a source of chlorine and an oxidizing agent. The reaction between cyclohexyl mercaptan (cyclohexanethiol) and certain chlorinating agents can yield various products, indicating that precise control of the reaction conditions is critical to selectively obtain the sulfinyl chloride. distantreader.org The synthesis of a related sulfenyl chloride has been achieved by treating a thiol with sulfuryl chloride (SO₂Cl₂), a reaction known to be highly exothermic. acs.orgnih.gov To achieve the sulfinyl chloride, which is one oxidation state higher, conditions must be adjusted accordingly, typically involving careful stoichiometry and temperature management to prevent over-oxidation.
Table 1: Summary of General Synthetic Routes to Aliphatic Sulfinyl Chlorides
| Starting Material | Key Reagents | General Transformation | Primary Reference Compounds |
|---|---|---|---|
| Disulfides/Sulfides | Sulfuryl chloride (SO₂Cl₂), Chlorine (Cl₂) | Oxidative cleavage and chlorination | Dicyclohexyl disulfide |
| Sulfinic Acids/Derivatives | Thionyl chloride (SOCl₂) | Chlorination of the sulfinic acid moiety | Cyclohexanesulfinic acid, Sodium cyclohexanesulfinate |
| Thiols | Chlorine (Cl₂), Oxidizing agents | Direct oxidative chlorination | Cyclohexanethiol |
Development and Optimization of Reaction Conditions for this compound Synthesis
The successful synthesis of this compound hinges on the meticulous control of reaction parameters. The selection of solvents and the optimization of temperature and pressure are crucial for maximizing yield and ensuring the selectivity of the desired product over potential byproducts.
Solvent Effects and Reaction Medium Selection
The choice of solvent can significantly influence the outcome of sulfinyl chloride synthesis. Solvents are selected based on their ability to dissolve reactants, their inertness to the reaction conditions, and their impact on the reaction mechanism. For reactions involving highly reactive reagents like thionyl chloride or sulfuryl chloride, inert aprotic solvents are often preferred.
Dichloromethane (CH₂Cl₂) : This is a common solvent due to its low boiling point, which simplifies product isolation, and its ability to dissolve a wide range of organic compounds. It is relatively inert under many chlorination conditions. nih.gov
Ethers (e.g., Diethyl Ether) : Ethers can be used as diluents, particularly in reactions involving thionyl chloride and sulfinic acid salts. The use of ether has been reported to yield a cleaner product by helping to control the reaction rate and solubility of intermediates. orgsyn.org
Acetonitrile (B52724), THF, and EtOAc : Studies on related syntheses have shown that solvents like acetonitrile, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) can lead to poor yields, suggesting they may participate in side reactions or are unsuitable for stabilizing the desired intermediates or products. nih.gov
The selection of an appropriate solvent is therefore a critical first step in optimizing the synthesis of this compound, with non-polar, aprotic solvents generally providing the best results.
Temperature and Pressure Optimization for Enhanced Yields and Selectivity
Temperature control is paramount in the synthesis of sulfinyl chlorides, as these reactions are often highly exothermic and can lead to the formation of undesired byproducts if not properly managed. acs.org
Low-Temperature Initiation : Many synthetic procedures for sulfinyl chlorides and related compounds initiate the reaction at reduced temperatures (e.g., -20 °C to 0 °C). acs.orgnih.gov This helps to control the initial rate of the exothermic reaction, preventing thermal runaway and minimizing the formation of impurities. For instance, in the synthesis of sulfinamides from sulfonyl chlorides, a related transformation, conducting the reaction at 0 °C provided significantly better yields than at 25 °C or -20 °C, where side reactions became more prominent. nih.gov
Gradual Warming : After the initial addition of reagents at low temperature, the reaction mixture is often allowed to warm gradually to room temperature. This controlled temperature ramp ensures that the reaction proceeds to completion without excessive heat generation that could degrade the product or promote over-oxidation to the sulfonyl chloride.
Pressure Control : While many lab-scale syntheses are conducted at atmospheric pressure, pressure can become a significant factor when gaseous reagents or byproducts (like HCl or SO₂) are involved. acs.org In some cases, carrying out reactions under autogenous pressure (the pressure generated by the reaction itself in a sealed vessel) can lead to improved outcomes and better selectivity. acs.org For reactions involving the removal of volatile impurities or solvents, reduced pressure is often applied during the workup phase. orgsyn.org
Optimization studies have shown that a wide operating temperature window, from -20 °C to 25 °C, can be effective for certain steps, but selectivity is often highest at lower temperatures. acs.org The precise optimal temperature is highly dependent on the specific reactants and solvent system used.
Table 2: Key Parameters for Optimization of this compound Synthesis
| Parameter | Condition | Effect on Synthesis | Rationale |
|---|---|---|---|
| Solvent | Inert, Aprotic (e.g., CH₂Cl₂, Ether) | Higher yield and purity | Minimizes side reactions and effectively dissolves reactants. |
| Protic or Coordinating (e.g., Acetonitrile, THF) | Lower yield | Potential for solvent participation in unwanted side reactions. nih.gov | |
| Temperature | Low (e.g., 0 °C) | Enhanced selectivity and yield | Controls exothermic reaction rate, preventing byproduct formation and degradation. acs.orgnih.gov |
| Elevated (e.g., > 25 °C) | Reduced yield, increased impurities | Promotes over-oxidation to sulfonyl chloride and other side reactions. nih.gov | |
| Pressure | Atmospheric / Reduced (Workup) | Standard for lab scale; aids purification | Sufficient for most liquid-phase reactions; vacuum helps remove volatile components. orgsyn.org |
Catalyst Utilization in Sulfinyl Chloride Formation
The formation of sulfinyl chlorides can be significantly enhanced through the use of catalysts that activate otherwise sluggish or inefficient reagents. A notable area of research has been the catalytic Lewis acid activation of thionyl chloride (SOCl₂). researchgate.netthieme-connect.com This approach is particularly effective for the synthesis of aryl sulfinyl chlorides from electron-rich aromatic compounds. thieme-connect.com
Bismuth(III) salts, such as bismuth(III) chloride (BiCl₃) and bismuth(III) triflate (Bi(OTf)₃), have been identified as effective catalysts for this transformation. researchgate.netthieme-connect.com The catalytic cycle involves the Lewis acid activating the thionyl chloride, thereby increasing its electrophilicity and facilitating the subsequent reaction with a substrate. thieme-connect.com Bismuth(III) triflate has demonstrated higher efficiency compared to bismuth(III) chloride in these reactions. thieme-connect.com While these specific examples focus on aryl sulfinyl chlorides, the underlying principle of activating thionyl chloride with a Lewis acid catalyst represents a key strategy in the broader synthesis of sulfinyl chlorides.
| Catalyst | Reaction Type | Substrate Scope (Demonstrated) | Key Finding |
|---|---|---|---|
| Bismuth(III) chloride (BiCl₃) | Lewis Acid Activation of Thionyl Chloride | Electron-Rich Arenes | Effective in catalyzing the formation of aryl sulfinyl chlorides. researchgate.netthieme-connect.com |
| Bismuth(III) triflate (Bi(OTf)₃·xH₂O) | Lewis Acid Activation of Thionyl Chloride | Electron-Rich Arenes | Demonstrates significantly higher catalytic efficiency than BiCl₃. researchgate.netthieme-connect.com |
Green Chemistry Approaches in this compound Preparation
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jocpr.com In the context of sulfinyl and sulfonyl chloride synthesis, this often involves replacing harsh traditional reagents with more environmentally benign alternatives and utilizing greener solvents like water. jocpr.comrsc.org
A significant green methodology has been developed for the synthesis of the related compound, cyclohexanesulfonyl chloride. This process involves the oxyhalogenation of cyclohexanethiol using oxone and potassium chloride (KCl) in water as the solvent. rsc.org This method avoids the use of toxic and corrosive reagents commonly employed in traditional syntheses. rsc.org Key advantages of this approach include:
Use of Water as a Solvent: Eliminates the need for volatile organic solvents, reducing environmental pollution. jocpr.comrsc.org
Mild Reagents: Oxone serves as a powerful yet safer oxidizing agent compared to alternatives. rsc.org
High Efficiency: The reaction proceeds rapidly at room temperature, yielding the product in high yields. rsc.org
While this specific protocol yields the sulfonyl chloride, the principles it embodies—such as using water as a solvent and employing safer, solid reagents like oxone—are central to developing greener synthetic pathways for related compounds like this compound. rsc.org The adoption of such strategies is crucial for making the production of sulfur-containing chemical intermediates more sustainable. jocpr.comresearchgate.net
Continuous Flow Synthesis Techniques for Scalable Production
Continuous flow synthesis has emerged as a powerful technology for the safe and scalable production of chemical compounds, including sulfonyl and sulfenyl chlorides. rsc.orgmdpi.comresearchgate.net This technique offers significant advantages over traditional batch processing, particularly when dealing with highly exothermic reactions or hazardous reagents. rsc.orgacs.org
The synthesis of sulfonyl chlorides from thiols or disulfides can be highly exothermic and involve difficult-to-handle reagents. rsc.orgrsc.org Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, provide superior control over reaction temperature, preventing thermal runaway and improving process safety. rsc.orgrsc.orgacs.org This enhanced control also allows for rapid optimization of reaction conditions and can lead to higher product yields and purity. mdpi.com
Research into the continuous flow synthesis of aryl sulfonyl chlorides has demonstrated a significant improvement in space-time yield compared to optimized batch conditions. mdpi.com For instance, one study reported that a continuous process could produce 500 g in 12 hours, achieving a space-time yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the equivalent batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com The implementation of automated process controls in a flow system further enhances reliability and consistency for large-scale manufacturing. mdpi.com These demonstrated benefits in safety, efficiency, and scalability make continuous flow a highly attractive technique for the industrial production of this compound and related compounds. rsc.orgresearchgate.net
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk of thermal runaway with exothermic reactions. mdpi.com | Superior heat transfer and temperature control, enhancing safety. rsc.orgrsc.orgacs.org |
| Process Control | Difficult to control parameters uniformly throughout the vessel. | Precise control over residence time, temperature, and reagent mixing. mdpi.com |
| Scalability | Scaling up can be challenging and may introduce new safety risks. mdpi.com | Scalable by running the system for longer durations ("scaling out"). researchgate.net |
| Space-Time Yield | Generally lower due to longer reaction and workup times. mdpi.com | Significantly higher space-time yields can be achieved. rsc.orgmdpi.com |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Reactivity at the Sulfur Atom
The primary mode of reactivity for cyclohexanesulfinyl chloride involves nucleophilic substitution at the sulfur atom, displacing the chloride leaving group. This pathway is fundamental to the formation of various sulfur-containing functional groups.
This compound readily reacts with oxygen-based nucleophiles, most notably alcohols, to form cyclohexanesulfinate esters. This reaction is a common and efficient method for generating sulfinates, which are valuable intermediates in organic synthesis. tandfonline.com
The reaction with an alcohol, such as methanol (B129727), in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) proceeds via a nucleophilic substitution mechanism at the sulfur center. The base is required to neutralize the hydrogen chloride (HCl) byproduct. Computational studies on the reaction between methyl sulfinyl chloride and methanol in the presence of trimethylamine (B31210) suggest a concerted transition state. nih.gov In this proposed "neutral mechanism," the approach of the alcohol to the sulfur atom is coupled with a hydrogen transfer from the alcohol to the sulfinyl oxygen, facilitated by the amine base, which ultimately leads to the displacement of the chloride ion. nih.gov This base-assisted pathway significantly lowers the activation energy barrier compared to a mechanism involving initial chloride displacement by the base. nih.gov
The general transformation is illustrated by the reaction of various sulfinyl chlorides with alcohols, as shown in the table below.
| Sulfinyl Chloride | Alcohol | Base | Product |
| This compound | Methanol | Triethylamine | Methyl cyclohexanesulfinate |
| p-Toluenesulfinyl chloride | Ethanol | Pyridine | Ethyl p-toluenesulfinate |
| Methanesulfinyl chloride | Isopropanol | Triethylamine | Isopropyl methanesulfinate |
Analogous to the reaction with alcohols, this compound reacts with primary and secondary amines to yield the corresponding N-substituted cyclohexanesulfinamides. nih.govacs.org This reaction provides a direct route to sulfinamides, which are important in asymmetric synthesis and as precursors to other functional groups. nih.gov
The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur of the sulfinyl chloride. A base, often an excess of the reacting amine or a tertiary amine like triethylamine, is used to scavenge the generated HCl. nih.gov The scope of this reaction is broad, accommodating a variety of primary and secondary amines, including both cyclic and acyclic structures. nih.gov Sterically hindered amines have been shown to react efficiently, suggesting the high reactivity of the sulfinyl chloride intermediate. nih.gov
Representative examples of sulfinamide synthesis are presented in the following table.
| Sulfinyl Chloride | Amine | Base | Product |
| This compound | Benzylamine | Triethylamine | N-Benzylcyclohexanesulfinamide |
| p-Toluenesulfinyl chloride | Morpholine | Triethylamine | 4-(p-Tolylsulfinyl)morpholine |
| Trifluoromethanesulfinyl chloride | tert-Butylamine | Triethylamine | N-tert-Butyltrifluoromethanesulfinamide |
Carbon nucleophiles, particularly in the form of organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are highly effective for forming a new carbon-sulfur bond by reacting with sulfinyl chlorides. This reaction is a principal method for the synthesis of sulfoxides. acs.orgnih.gov
The mechanism involves the attack of the nucleophilic carbon of the organometallic reagent at the sulfinyl sulfur, displacing the chloride. This process allows for the introduction of a wide range of alkyl, aryl, and heteroaryl groups. nih.gov The reaction is generally high-yielding and serves as a versatile tool for creating unsymmetrical sulfoxides. acs.orgnih.gov For instance, reacting this compound with phenylmagnesium bromide would yield cyclohexyl phenyl sulfoxide (B87167).
The table below summarizes the synthesis of various sulfoxides using this methodology.
| Sulfinyl Chloride | Organometallic Reagent | Solvent | Product |
| This compound | Phenylmagnesium bromide | Tetrahydrofuran (B95107) | Cyclohexyl phenyl sulfoxide |
| Methanesulfinyl chloride | n-Butyllithium | Diethyl ether | n-Butyl methyl sulfoxide |
| p-Toluenesulfinyl chloride | Vinylmagnesium bromide | Tetrahydrofuran | p-Tolyl vinyl sulfoxide |
Electrophilic Reactivity of the Cyclohexanesulfinyl Moiety
While the dominant reactivity of this compound is the electrophilicity of the sulfur atom, reactions where the entire sulfinyl moiety acts as an electrophile in addition or rearrangement reactions are also significant, particularly in the context of its derivatives.
Direct electrophilic addition of the cyclohexanesulfinyl moiety across a carbon-carbon double or triple bond is not a characteristic reaction pathway for sulfinyl chlorides under typical electrophilic addition conditions. The high reactivity of the S-Cl bond towards nucleophilic attack generally precludes this type of transformation. When sulfinyl chlorides are reacted with unsaturated systems like styrenes, the reaction can be directed towards other products, such as β‐chloro‐phenylethyl sulfones or β‐hydroxy‐phenylethyl sulfides, depending on the catalyst and conditions, rather than a simple addition product. researchgate.net
In contrast, related sulfur compounds like sulfonyl chlorides can participate in the hydrosulfonylation of alkenes, but this typically proceeds through a radical-based mechanism rather than a polar electrophilic addition. researchgate.net Therefore, the electrophilic addition of the intact cyclohexanesulfinyl group to alkenes and alkynes is not a synthetically viable or commonly observed process.
Derivatives formed from this compound are key precursors for important rearrangement reactions. A prominent example is the Mislow-Evans rearrangement, which is a nih.govacs.org-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester. wikipedia.orgmaxbrainchemistry.com The requisite allylic sulfoxide can be prepared by reacting this compound with an allylic alcohol to form an intermediate allylic cyclohexanesulfinate, which then rearranges to the sulfoxide.
Formation of Allylic Sulfinate: An allylic alcohol reacts with this compound.
Sulfinate-Sulfoxide Rearrangement: The initially formed allylic sulfinate can rearrange to the thermodynamically more stable allylic sulfoxide.
Mislow-Evans Rearrangement: The allylic sulfoxide, upon heating, undergoes a reversible nih.govacs.org-sigmatropic rearrangement to form a sulfenate ester. wikipedia.orgsynarchive.com
Cleavage: The resulting sulfenate ester is typically cleaved in situ by a thiophilic reagent (e.g., a phosphite) to yield an allylic alcohol, often with a transposed double bond and excellent chirality transfer. wikipedia.orgmaxbrainchemistry.com
This rearrangement is highly stereoselective, allowing the chirality at the sulfur atom in the sulfoxide to be transferred to a new stereocenter in the allylic alcohol product. maxbrainchemistry.com
Another relevant transformation is the rearrangement of allylic sulfinates directly to allylic sulfones. google.comnjtech.edu.cn This reaction proceeds under thermal conditions and involves isomerization of the allylic group, ultimately forming a stable sulfone product. google.com
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry at the sulfur atom of this compound plays a crucial role in the stereochemical outcome of its reactions. The lone pair of electrons on the sulfur atom makes it a stereogenic center, and its reactions with chiral nucleophiles or in the presence of chiral catalysts can proceed with a high degree of stereoselectivity.
Reactions of sulfinyl chlorides with chiral, non-racemic nucleophiles can lead to the formation of diastereomeric products in unequal amounts. This diastereoselectivity arises from the differential interaction of the chiral nucleophile with the two enantiomeric forms of the sulfinyl chloride, leading to transition states of different energies.
While specific studies on this compound are limited, extensive research on other sulfinyl chlorides, such as p-toluenesulfinyl chloride, has demonstrated the utility of this approach in asymmetric synthesis. For instance, the reaction of a chiral alcohol with a sulfinyl chloride can produce diastereomeric sulfinate esters. The stereochemical outcome is often dictated by the steric and electronic properties of both the chiral auxiliary on the nucleophile and the substituents on the sulfinyl chloride.
In the context of this compound, the bulky cyclohexyl group would be expected to exert a significant steric influence on the approaching nucleophile, potentially leading to high diastereoselectivity in reactions with chiral partners. The preferred diastereomer would be the one formed through a transition state that minimizes steric repulsion between the cyclohexyl group, the chlorine atom, the sulfinyl oxygen, and the substituents on the chiral nucleophile.
Data on the diastereoselective synthesis of sulfinates from various sulfenyl chlorides and chiral alcohols is presented in the table below, illustrating the potential for high diastereoselectivity.
| Sulfenyl Chloride Derivative | Chiral Alcohol | Diastereomeric Excess (de) |
| o-Phosphonobenzenesulfenyl chloride | Menthyl alcohol | up to 76% nih.govacs.org |
| o-Phosphonobenzenesulfenyl chloride | 8-Phenylmenthol | High nih.gov |
| o-Phosphonobenzenesulfenyl chloride | trans-2-Phenylcyclohexanol | High nih.gov |
Enantioselective catalysis offers a powerful strategy for the asymmetric synthesis of chiral sulfinyl compounds from achiral precursors. In this approach, a chiral catalyst is used to control the stereochemical outcome of the reaction of a sulfinyl chloride with a nucleophile. While specific examples involving this compound are not prevalent in the literature, the principles of enantioselective catalysis have been applied to other sulfinyl chlorides.
For example, the enantioselective sulfonylation of diols has been achieved using a peptide-based catalyst, demonstrating the feasibility of catalytic enantioselective sulfonyl transfer reactions. nih.gov This methodology could potentially be adapted for enantioselective reactions of this compound.
Furthermore, the sulfinyl group itself can act as a chiral auxiliary to induce chirality in other parts of the molecule. wikipedia.orgsigmaaldrich.comchemeurope.com For instance, chiral N-sulfinyl imines have been used to direct the stereoselective addition of nucleophiles to the imine carbon. nih.gov The stereochemical outcome is controlled by the configuration of the sulfinyl group, which directs the approach of the nucleophile to one of the two faces of the imine. nih.gov The bulky cyclohexyl group in a hypothetical N-cyclohexanesulfinyl imine would likely play a significant role in enhancing the facial selectivity of such reactions.
Detailed Reaction Mechanism Elucidation
The mechanisms of nucleophilic substitution at the sulfur atom of sulfinyl chlorides have been a subject of considerable investigation. These reactions can proceed through a variety of pathways, including concerted S_N_2-type mechanisms and addition-elimination pathways involving a hypervalent sulfurane intermediate. nih.gov The specific mechanism is influenced by the nature of the sulfinyl chloride, the nucleophile, the solvent, and the reaction conditions.
Kinetic studies are instrumental in elucidating the mechanisms of reactions involving sulfinyl chlorides. By measuring the reaction rates under different conditions, it is possible to determine the rate law, which provides insights into the molecularity of the rate-determining step.
For many nucleophilic substitution reactions of sulfonyl chlorides, which are structurally related to sulfinyl chlorides, second-order kinetics are often observed. mdpi.comnih.gov This is consistent with a bimolecular mechanism, such as a concerted S_N_2 pathway or an addition-elimination mechanism where the initial addition of the nucleophile is the rate-determining step. mdpi.com
The rate law for the reaction of this compound with a nucleophile (Nu) would likely be of the form:
Rate = k[this compound][Nu]
Where 'k' is the second-order rate constant. The value of 'k' would be influenced by the nucleophilicity of the nucleophile and the electrophilicity of the sulfinyl chloride.
The table below shows representative second-order rate constants for the chloride-chloride exchange reaction in various arenesulfonyl chlorides, illustrating the influence of substituents on reactivity.
| Arenesulfonyl Chloride | Substituent | Second-Order Rate Constant (10^4 * k) [M⁻¹s⁻¹] |
| Benzenesulfonyl chloride | H | 1.33 mdpi.com |
| 4-Methylbenzenesulfonyl chloride | 4-Me | 0.67 mdpi.com |
| 2,4,6-Trimethylbenzenesulfonyl chloride | 2,4,6-Me₃ | 6.10 mdpi.com |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | 2,4,6-iPr₃ | 3.72 mdpi.com |
The direct observation of intermediates in the reactions of sulfinyl chlorides is often challenging due to their transient nature. However, computational studies and trapping experiments can provide valuable information about their structure and role in the reaction mechanism.
In an addition-elimination mechanism, the reaction proceeds through a tetracoordinate, hypervalent sulfur intermediate, often referred to as a sulfurane. wikipedia.org For sulfinyl chlorides, this intermediate would have a trigonal bipyramidal geometry, with the incoming nucleophile and the leaving group occupying the apical positions. nih.gov
The transition state for a concerted S_N_2-type reaction would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group. Computational studies on related sulfonyl chloride systems suggest a trigonal bipyramidal transition state. nih.gov
In some cases, particularly in the presence of a base, sulfinyl chlorides with an α-hydrogen can undergo an elimination reaction to form a highly reactive sulfene (B1252967) intermediate (R₂C=SO₂). nih.gov This pathway is more common for sulfonyl chlorides but can be a consideration for sulfinyl chlorides under specific conditions.
The choice of solvent can have a profound impact on the rate and mechanism of reactions involving this compound. Solvents can influence the stability of the reactants, intermediates, and transition states, thereby altering the reaction pathway.
For reactions that proceed through a polar transition state with significant charge separation, polar solvents are generally expected to increase the reaction rate by stabilizing the transition state more than the reactants. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis of sulfonyl chlorides with the ionizing power and nucleophilicity of the solvent. nih.govresearchgate.netkoreascience.krnih.gov
The sensitivity of the reaction rate to solvent nucleophilicity (l) and solvent ionizing power (m) can provide insights into the mechanism. For many sulfonyl chlorides, a concerted S_N_2 mechanism is proposed based on the observed l and m values. nih.gov
The following table presents the Grunwald-Winstein parameters for the solvolysis of various sulfonyl chlorides, indicating the sensitivity of the reaction to solvent properties.
| Sulfonyl Chloride | l (sensitivity to solvent nucleophilicity) | m (sensitivity to solvent ionizing power) | l/m ratio | Proposed Mechanism |
| 2-Thiophenesulfonyl chloride | 1.24 | 0.58 | 2.14 | S_N_2 nih.gov |
| Benzenesulfonyl chloride | 1.01 | 0.61 | 1.66 | S_N_2 koreascience.kr |
| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | 2.1 | S_N_2 koreascience.kr |
| Phenylmethanesulfonyl chloride | 0.80 | 0.39 | 2.05 | S_N_2 nih.gov |
Applications in Advanced Organic Synthesis and Materials Chemistry
Utilization as a Versatile Reagent for Functional Group Interconversions
The electrophilic nature of the sulfur atom in cyclohexanesulfinyl chloride makes it an excellent substrate for nucleophilic substitution, providing a direct pathway for the conversion of the sulfinyl chloride group into a range of other sulfur-containing functionalities. This reactivity is fundamental to its role in functional group interconversions. The S-Cl bond is readily cleaved upon reaction with various nucleophiles, allowing for the facile introduction of the cyclohexanesulfinyl group into diverse molecular frameworks.
Key interconversions include:
Synthesis of Sulfinic Acids: Reaction with water leads to the hydrolysis of the sulfinyl chloride to form the corresponding cyclohexanesulfinic acid.
Synthesis of Sulfinate Esters: Treatment with alcohols (R-OH) in the presence of a base yields cyclohexanesulfinate esters. This transformation is crucial for the preparation of precursors to chiral sulfoxides.
Synthesis of Sulfinamides: Reaction with primary or secondary amines (RNH₂ or R₂NH) provides access to N-substituted cyclohexanesulfinamides, which are valuable intermediates in asymmetric synthesis. wiley-vch.de
These fundamental transformations highlight the role of this compound as a central hub for accessing a variety of organosulfur compounds, each with its own distinct reactivity and synthetic potential.
Asymmetric Synthesis of Chiral Sulfur-Containing Compounds
The development of methods for the asymmetric synthesis of molecules is a cornerstone of modern organic chemistry, driven by the need to produce enantiomerically pure pharmaceuticals and agrochemicals. wikipedia.org this compound is a key starting material for the synthesis of chiral sulfur compounds, where the sulfur atom itself is the stereogenic center. nih.gov
A well-established and powerful method for the synthesis of enantiomerically pure sulfoxides is the Andersen synthesis, which utilizes a sulfinyl chloride precursor. medcraveonline.com This methodology is readily applicable to this compound. The process begins with the reaction of this compound with a chiral, non-racemic alcohol, such as (-)-menthol. This reaction produces a pair of diastereomeric cyclohexanesulfinate esters. nih.gov
Due to their different physical properties, these diastereomers can be separated by physical methods like fractional crystallization. A single, pure diastereomer is then treated with an organometallic reagent, typically a Grignard reagent (R-MgBr). The nucleophilic attack at the sulfur atom proceeds with a complete inversion of configuration, displacing the chiral alcohol and yielding a chiral cyclohexyl sulfoxide (B87167) in high enantiomeric purity. medcraveonline.com The stereochemical outcome is predictable and controllable, providing access to either enantiomer of the target sulfoxide by selecting the appropriate starting diastereomer.
| Organometallic Reagent (R-MgBr) | Resulting Chiral Sulfoxide | Stereochemical Outcome |
|---|---|---|
| Methylmagnesium bromide | Cyclohexyl methyl sulfoxide | Inversion at Sulfur |
| Phenylmagnesium bromide | Cyclohexyl phenyl sulfoxide | Inversion at Sulfur |
| Ethylmagnesium bromide | Cyclohexyl ethyl sulfoxide | Inversion at Sulfur |
Furthermore, these enantiopure chiral sulfoxides can be readily oxidized to the corresponding chiral sulfones using standard oxidizing agents. This oxidation typically occurs without affecting the stereochemistry at any adjacent carbon centers, thus providing stereoselective access to chiral sulfones.
A chiral auxiliary is a chemical compound temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgresearchgate.net While many auxiliaries have been developed, sulfur-based auxiliaries have proven to be particularly effective. sigmaaldrich.com Derivatives of this compound, specifically chiral cyclohexanesulfinamides, can serve as powerful chiral auxiliaries. nih.gov
For instance, an enantiopure cyclohexanesulfinamide (B15253271) can be condensed with an aldehyde or ketone to form a chiral N-sulfinylimine. The stereogenic sulfur center of the cyclohexanesulfinyl group effectively shields one of the two faces of the imine C=N double bond. Subsequent nucleophilic addition to the imine proceeds with high diastereoselectivity, as the nucleophile is directed to the less sterically hindered face. nih.gov After the addition, the sulfinamide auxiliary can be cleaved under mild acidic conditions, revealing a chiral primary amine in high enantiomeric excess. This strategy represents a robust and widely used method for the asymmetric synthesis of chiral amines, which are prevalent in bioactive molecules.
Strategic Synthesis of Complex Organosulfur Structures
Beyond its use in generating single stereocenters, this compound is a building block for the strategic construction of more complex molecules containing precisely arranged functional groups and stereochemistry.
The reaction of this compound with chiral nucleophiles is a primary route to sulfinamides and sulfinates with a defined stereocenter at the sulfur atom. wiley-vch.denih.gov When reacted with a chiral amine or a chiral alcohol, the nucleophilic substitution creates a new stereogenic sulfur center, resulting in a mixture of diastereomers. nih.gov
The inherent chirality of the amine or alcohol influences the stereochemical course of the reaction, often leading to a preponderance of one diastereomer over the other (diastereoselective induction). Even in cases where selectivity is low, the resulting diastereomers can typically be separated using standard chromatographic or crystallization techniques. This separation provides access to diastereomerically pure sulfinamides and sulfinates, which are valuable chiral building blocks for further synthetic elaboration. nih.govnih.gov
| Chiral Nucleophile | Product Class | Key Feature |
|---|---|---|
| (R)-1-Phenylethylamine | Diastereomeric Sulfinamides | Separable by chromatography |
| (-)-Menthol | Diastereomeric Sulfinate Esters | Separable by crystallization |
| (S)-Proline methyl ester | Diastereomeric Sulfinamides | Separable by chromatography |
Chiral organosulfur compounds are integral components of numerous natural products and serve as key structural motifs in medicinally important molecules. researchgate.netresearchgate.netinteresjournals.org The unique stereoelectronic properties of functional groups like sulfoxides can be critical for biological activity, influencing how a molecule interacts with its biological target. researchgate.net Therefore, the ability to introduce these groups with precise stereochemical control is of paramount importance in the synthesis of bioactive scaffolds.
This compound serves as a foundational reagent in this context. Its derivatization provides access to a host of chiral building blocks—sulfoxides, sulfinamides, and sulfinates. These intermediates can be incorporated into larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions. The cyclohexylsulfinyl moiety can act as a stereodirecting group in subsequent transformations or can be further modified to construct the complex architectures characteristic of natural products and other bioactive compounds. This strategic use of this compound enables the development of synthetic routes to novel molecular structures with potential applications in medicinal chemistry and materials science. nih.govnih.gov
Potential Applications in Polymer Chemistry and Functional Materials
While direct applications of this compound in polymer chemistry and the synthesis of functional materials are not documented in the reviewed literature, its chemical properties as a sulfenylating agent suggest potential, yet currently unexplored, avenues for research.
As a reactive organosulfur compound, this compound could theoretically be investigated for the following purposes:
Monomer Synthesis: It could potentially be used to synthesize novel monomers containing a cyclohexanesulfinyl group. Polymerization of such monomers could lead to polymers with unique properties conferred by the sulfur-containing moiety, such as altered refractive index, thermal stability, or metal-binding capabilities.
Polymer Modification: The compound could be explored as a reagent for the post-polymerization modification of existing polymers. By introducing the cyclohexanesulfinyl group onto a polymer backbone, it might be possible to tune the surface properties, adhesion characteristics, or reactivity of the material.
Synthesis of Functional Materials: The reactivity of the sulfinyl chloride group could be harnessed to attach the cyclohexylsulfur motif to surfaces or scaffolds, potentially creating functional materials with applications in areas like separations, catalysis, or as specialized coatings.
It is important to emphasize that these potential applications are speculative and would require dedicated research to be validated. Currently, there are no published research findings to substantiate the use of this compound for these purposes.
Advanced Spectroscopic and Analytical Characterization in Research
Mass Spectrometry (MS) for Mechanistic Studies and Product Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to within 5 ppm). measurlabs.com This precision allows for the calculation of a unique elemental formula. For products derived from cyclohexanesulfinyl chloride, HRMS is critical for confirming their identity by verifying that the experimentally determined molecular formula matches the expected formula. researchgate.netmdpi.comnih.gov This technique is particularly useful for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₁ClOS |
| Monoisotopic Mass (Calculated) | 166.02191 Da |
| Expected [M+H]⁺ Ion | 167.02969 Da |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, subjecting it to fragmentation, and then analyzing the resulting product ions. This technique is invaluable for structural elucidation and for distinguishing between isomers. nih.gov
The fragmentation of this compound and its derivatives under collision-induced dissociation (CID) would likely proceed through characteristic pathways. Common fragmentation patterns for organosulfur compounds include the loss of small, stable neutral molecules or radicals. researchgate.netnih.gov
Potential fragmentation pathways include:
Loss of a chlorine radical: [M - Cl]⁺
Cleavage of the C-S bond: This could result in a cyclohexyl cation ([C₆H₁₁]⁺, m/z 83) or a [S(O)Cl]⁺ fragment.
Elimination of sulfur monoxide: [M - SO]⁺
Ring fragmentation: Cleavage of the cyclohexane (B81311) ring following initial fragmentation events.
By analyzing the product ion spectrum, a detailed picture of the molecule's structure and connectivity can be constructed, helping to confirm proposed structures or identify unknown products in a reaction mixture. mdpi.com
Table 3: Predicted Key Fragments for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Calculated) |
| 166 | [C₆H₁₁SO]⁺ | Cl | 131.05 |
| 166 | [C₆H₁₁]⁺ | SOCl | 83.08 |
| 166 | [C₆H₁₁Cl]⁺ | SO | 118.05 |
| 131 | [C₆H₁₁]⁺ | SO | 83.08 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. It is particularly useful for identifying specific functional groups and for studying the conformational isomers of molecules. researchgate.net
For this compound, the most characteristic vibrations would be associated with the sulfinyl group.
S=O Stretch: The sulfoxide (B87167) S=O stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the range of 1120-1160 cm⁻¹. The exact frequency can be influenced by the electronic and steric environment. In thionyl chloride (SOCl₂), a related compound, this S=O stretch is observed via Raman spectroscopy around 1144 cm⁻¹. osti.gov
C-S Stretch: The carbon-sulfur stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
S-Cl Stretch: The sulfur-chlorine bond stretch is also found at lower frequencies, typically in the 300-500 cm⁻¹ range, and is often more easily observed in the Raman spectrum.
Vibrational spectroscopy is also a powerful tool for the conformational analysis of cyclohexane derivatives. acs.org Cyclohexane predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. pressbooks.pubmasterorganicchemistry.com A bulky substituent, such as the sulfinyl chloride group, will have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. sapub.org The vibrational frequencies of C-H and C-C bonds, as well as the C-S bond, are sensitive to whether the substituent is in an axial or equatorial position. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the dominant conformation in a sample. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (Cyclohexane) | IR, Raman | 2850 - 3000 |
| C-H Bend (Cyclohexane) | IR, Raman | 1440 - 1470 |
| S=O Stretch | IR (Strong), Raman | 1120 - 1160 |
| C-S Stretch | IR, Raman | 600 - 800 |
| S-Cl Stretch | Raman (Strong) | 300 - 500 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination of Solid Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially, the absolute and relative stereochemistry of chiral centers. This compound, being a liquid at room temperature and inherently reactive, is not suitable for direct single-crystal X-ray analysis. Therefore, its stereochemical analysis necessitates conversion into a stable, crystalline derivative.
The most common approach involves the reaction of the sulfinyl chloride with a chiral or achiral amine to form a solid sulfinamide. The stereogenic center at the sulfur atom of the sulfinyl chloride is typically retained during this transformation.
Research Workflow for Stereochemical Determination:
Derivative Synthesis: this compound is reacted with a suitable primary or secondary amine. To facilitate the determination of absolute stereochemistry, a chiral amine of known configuration can be used, creating a pair of diastereomers that are often separable by chromatography. Alternatively, reaction with an achiral amine can yield a racemic mixture of the sulfinamide, which may be resolved or analyzed as a conglomerate.
Crystallization: The purified solid sulfinamide derivative is crystallized from a suitable solvent or solvent mixture to obtain single crystals of sufficient quality for X-ray diffraction.
Data Collection and Structure Solution: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve the crystal structure, revealing the precise arrangement of atoms in the crystal lattice.
Stereochemical Assignment:
Relative Stereochemistry: The analysis directly reveals the relative orientation of all atoms and stereocenters within the molecule.
Absolute Stereochemistry: For a chiral, enantiomerically pure crystal, the absolute configuration can often be determined through the analysis of anomalous dispersion effects. The Flack parameter is calculated from the diffraction data; a value close to 0 indicates the correct absolute stereochemistry has been assigned, while a value near 1 suggests the inverted structure.
Hypothetical Crystallographic Data for a Derivative:
The following table illustrates the type of crystallographic data that would be obtained for a hypothetical crystalline derivative, such as N-benzylcyclohexanesulfinamide.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₉NOS |
| Formula Weight | 237.36 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.521(2) |
| b (Å) | 9.134(3) |
| c (Å) | 16.457(5) |
| Volume (ų) | 1281.4(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.229 |
| Flack Parameter | 0.02(4) |
This data is illustrative and not based on published experimental results for this specific compound.
Chromatographic Techniques (GC, HPLC) for Reaction Monitoring and Purity Assessment in Research-Scale Processes
Chromatographic methods are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, with the choice depending on the volatility and thermal stability of the analytes.
Gas Chromatography (GC) in Research:
GC is well-suited for analyzing volatile and thermally stable compounds. Due to the reactivity and potential for thermal degradation of sulfinyl chlorides, direct GC analysis can be challenging. Often, derivatization to a more stable compound (e.g., a sulfinamide or sulfonate ester) prior to analysis is preferable. However, with careful method development, direct analysis of the reaction mixture may be possible.
Key Considerations for GC Method Development:
Column Selection: A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point.
Injection Port Temperature: This should be kept as low as possible to minimize on-column degradation of the analyte.
Temperature Program: A temperature ramp is used to elute compounds with different boiling points. The initial temperature should be low enough to resolve volatile starting materials, followed by a ramp to elute the higher-boiling products.
Detector: A Flame Ionization Detector (FID) provides good general-purpose sensitivity for organic compounds. For more definitive identification, a Mass Spectrometer (MS) detector is used (GC-MS), which provides fragmentation patterns that can help identify the components of the reaction mixture.
Illustrative GC Parameters for Reaction Monitoring:
| Parameter | Example Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 200 °C |
| Oven Program | 80 °C (hold 2 min), then 15 °C/min to 250 °C (hold 5 min) |
| Detector | FID at 280 °C |
These parameters are illustrative and would require optimization for the specific reaction being monitored.
High-Performance Liquid Chromatography (HPLC) in Research:
HPLC is a versatile technique that is particularly useful for non-volatile or thermally sensitive compounds. Given the reactivity of the S-Cl bond, reverse-phase HPLC is a common choice for analyzing reactions involving sulfinyl chlorides, often after quenching the reaction mixture to convert the sulfinyl chloride into a more stable derivative.
Methodology for HPLC Analysis:
Sample Preparation: A small aliquot of the reaction mixture is typically quenched with a nucleophile like an alcohol (to form a sulfinate ester) or an amine (to form a sulfinamide). This derivatization step serves to create a more stable analyte that is suitable for HPLC analysis and often possesses a chromophore for UV detection.
Column: A C18 reverse-phase column is widely used for the separation of moderately polar organic compounds.
Mobile Phase: A mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to separate compounds with a range of polarities.
Detection: A Diode-Array Detector (DAD) or a UV detector is commonly used, monitoring at a wavelength where the product or derivatized analyte absorbs light.
Example HPLC Method for Purity Assessment of a Sulfinamide Product:
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD, 254 nm |
| Injection Volume | 10 µL |
This method is a representative example for the analysis of a derivative and would require validation for specific applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons.
Density Functional Theory (DFT) Investigations of Ground State Geometries
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground state geometries of molecules. A DFT study of cyclohexanesulfinyl chloride would involve optimizing the molecule's structure to find the lowest energy conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, key parameters such as the C-S, S-O, and S-Cl bond lengths, as well as the angles around the chiral sulfur center, would be determined. Different conformers of the cyclohexane (B81311) ring (e.g., chair, boat) and the orientation of the sulfinyl chloride group (axial vs. equatorial) would be investigated to identify the most stable isomer.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Equatorial Conformer)
| Parameter | Value |
|---|---|
| C-S Bond Length (Å) | Data not available |
| S-O Bond Length (Å) | Data not available |
| S-Cl Bond Length (Å) | Data not available |
| C-S-O Angle (°) | Data not available |
| C-S-Cl Angle (°) | Data not available |
| O-S-Cl Angle (°) | Data not available |
Note: This table is illustrative. The values would be obtained from a DFT geometry optimization calculation (e.g., using a functional like B3LYP with a basis set such as 6-31G).*
Ab Initio Methods for High-Level Characterization
Ab initio methods, which are based on first principles without empirical parameterization, can be employed for a more rigorous characterization of the molecule's electronic structure. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, would offer a higher level of accuracy for the geometry and electronic properties, serving as a benchmark for DFT results. These calculations would refine our understanding of electron correlation effects on the structure and stability of this compound.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this would involve mapping the potential energy surface for its characteristic reactions, such as nucleophilic substitution at the sulfur atom. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, the activation energies and reaction rates can be estimated. For example, the reaction with an amine to form a sulfinamide could be modeled to understand the stereochemical outcome at the chiral sulfur center.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would likely be localized on the sulfur and oxygen atoms, indicating its nucleophilic character. The LUMO, conversely, would be expected to have significant contribution from the S-Cl antibonding orbital, identifying the sulfur atom as the primary electrophilic site for nucleophilic attack. Reactivity descriptors derived from these orbitals, such as chemical potential, hardness, and electrophilicity index, could be calculated to quantify its reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: These values would be outputs of a quantum chemical calculation and are crucial for predicting chemical reactivity.
Solvent Effects Modeling and Continuum Solvation Models
The properties and reactivity of this compound can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate these effects. These models treat the solvent as a continuous dielectric medium, which allows for the calculation of solvation energies and the optimization of molecular geometry in solution. This would be critical for accurately predicting reaction pathways in different solvent environments, as polar solvents would be expected to stabilize charged intermediates and transition states.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization. For this compound, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts could be calculated and compared with experimental data to confirm the structure and stereochemistry. Furthermore, the calculation of vibrational frequencies would allow for the assignment of peaks in its Infrared (IR) and Raman spectra. For instance, the characteristic stretching frequencies for the S=O and S-Cl bonds could be precisely predicted.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| S=O Stretch | Data not available |
| S-Cl Stretch | Data not available |
| C-S Stretch | Data not available |
Note: These predictions are obtained from frequency calculations following a geometry optimization and are often scaled to better match experimental values.
Molecular Dynamics Simulations for Conformational Analysis
As of the current available scientific literature, no specific studies employing molecular dynamics (MD) simulations for the conformational analysis of this compound have been identified. While MD simulations are a powerful tool for investigating the conformational landscapes of various molecules, including cyclohexane derivatives and other cyclic compounds, dedicated research applying this methodology to this compound is not presently documented in the public domain. nih.govnih.govmdpi.com
Conformational analysis of similar structures, such as other substituted cyclohexanes, is a common application of computational chemistry. youtube.com These studies often explore the energies of different chair, boat, and twist-boat conformations, as well as the orientation of substituents (axial vs. equatorial). youtube.com However, without specific research on this compound, any discussion on its conformational behavior based on MD simulations would be speculative.
Future computational studies may utilize molecular dynamics to elucidate the dynamic behavior of the sulfinyl chloride group on the cyclohexane ring, providing insights into its preferred orientations and the energy barriers between different conformational states. Such research would be valuable for a more complete understanding of the molecule's three-dimensional structure and its influence on reactivity.
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Cyclohexanesulfinyl Chloride Transformations
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound and its derivatives. Chiral sulfinyl compounds, including sulfoxides and sulfinamides, are valuable as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.govacs.orgnih.gov Future research will likely focus on leveraging this compound to create novel chiral catalysts.
One promising avenue is the synthesis of new chiral sulfinamide-based ligands. Chiral sulfinamides have demonstrated significant utility in asymmetric catalysis. acs.orgwikipedia.org By reacting this compound with chiral amines, a diverse library of new ligands can be generated. These ligands can then be screened for their efficacy in a variety of metal-catalyzed asymmetric reactions. The development of catalytic systems for the asymmetric synthesis of chiral sulfinyl compounds themselves is also a key area of interest. researchgate.net While significant progress has been made in the catalytic asymmetric synthesis of some chiral sulfinyl compounds, the field is still evolving. researchgate.netresearchgate.net
Furthermore, the catalytic crossover reaction of sulfinamides, which can be achieved under mild acid catalysis, opens up new possibilities for creating dynamic combinatorial libraries. nih.govacs.org This approach could be applied to sulfinamides derived from this compound to rapidly screen for new catalysts and ligands.
Integration of Flow Chemistry with Advanced Synthesis Strategies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgnih.govresearchgate.netrsc.org The integration of flow chemistry with the synthesis and transformation of this compound presents a significant opportunity for process intensification and the development of more efficient synthetic routes.
While the direct application of flow chemistry to this compound is not yet widely reported, the successful implementation of flow synthesis for sulfonyl chlorides provides a strong precedent. researchgate.net These continuous flow protocols often lead to higher yields, shorter reaction times, and improved safety profiles, particularly for exothermic reactions. researchgate.net Similar strategies could be adapted for the synthesis of this compound and its subsequent conversion to derivatives like sulfinamides.
Moreover, flow chemistry enables the safe handling of reactive intermediates. For instance, a continuous two-step sequence has been demonstrated where a sulfenyl chloride is formed and trapped in situ. acs.org This approach could be highly beneficial for reactions involving the often-unstable this compound. The development of multistep, uninterrupted flow syntheses for chiral active pharmaceutical ingredients and their intermediates highlights the potential for creating complex molecules from simple starting materials in a continuous fashion. nih.govresearchgate.netrsc.org
Exploration of Emerging Reactivity Modes and Unconventional Applications
Beyond its traditional role as an electrophile in nucleophilic substitution reactions, future research will likely uncover new and unconventional reactivity modes for this compound. The exploration of these emerging reactivities will expand the synthetic utility of this compound.
One area of interest is the generation of sulfinyl radicals from sulfinyl chlorides. While the radical chemistry of sulfonyl chlorides is well-established, with sulfonyl radicals participating in addition-elimination reactions, the radical reactions of sulfinyl chlorides are less explored. magtech.com.cnacs.org Visible-light photocatalysis could provide a mild and efficient method for generating sulfinyl radicals from this compound, opening up new avenues for carbon-sulfur bond formation. acs.org
Furthermore, the reaction of sulfonyl chlorides with unsaturated compounds, such as alkenes and alkynes, can lead to a variety of products through annulations, chlorosulfonylation, and other pathways. magtech.com.cn Investigating similar reactions with this compound could lead to the discovery of novel cycloaddition or addition reactions. The development of new catalytic systems could also enable previously inaccessible transformations.
Computational Design of this compound Derivatives with Enhanced Selectivity or Stability
Computational chemistry and theoretical studies are powerful tools for understanding reaction mechanisms and predicting the properties of molecules. These approaches can be applied to the design of novel this compound derivatives with enhanced selectivity or stability.
For instance, computational studies can elucidate the noncovalent interactions that govern the stability and reactivity of sulfonyl and sulfinyl halides. nih.gov Understanding these interactions can guide the design of derivatives with improved handling characteristics. Density Functional Theory (DFT) calculations can be used to investigate reaction pathways and transition states, providing insights into the mechanisms of reactions involving sulfinyl chlorides. cdnsciencepub.com This knowledge can be used to optimize reaction conditions and to design catalysts that favor specific outcomes.
Computational modeling can also be used to predict the stereochemical outcomes of asymmetric reactions. By modeling the interactions between a chiral catalyst and a substrate derived from this compound, it may be possible to design more effective catalysts for asymmetric transformations. This in silico approach can accelerate the discovery and development of new catalytic systems.
Sustainable and Environmentally Benign Synthesis Approaches
The principles of green chemistry are increasingly important in chemical synthesis, and future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods for its preparation and use. mdpi.comresearchgate.netmdpi.com This includes the use of greener solvents, the development of catalyst-assisted reactions, and the minimization of waste. mdpi.comresearchgate.net
One key area for improvement is the synthesis of sulfinyl chlorides themselves. Traditional methods often rely on harsh chlorinating agents. The development of milder and more environmentally friendly methods, such as those using bleach-mediated oxidative chlorosulfonation or N-chlorosuccinimide, for the synthesis of sulfonyl chlorides could be adapted for sulfinyl chlorides. organic-chemistry.orgresearchgate.net Photocatalytic methods also offer a green alternative for the synthesis of sulfonyl chlorides from thiols or thioacetates. nih.gov
Q & A
Q. What are the established synthesis methods for cyclohexanesulfinyl chloride, and how can purity be ensured?
this compound is typically synthesized via sulfination of cyclohexane derivatives using agents like thionyl chloride (SOCl₂) or via oxidation of cyclohexanethiols followed by chlorination. Key steps include:
- Reaction Optimization : Maintain anhydrous conditions to avoid hydrolysis. Use stoichiometric excess of chlorinating agents (e.g., SOCl₂) to drive the reaction .
- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) to isolate the product.
- Purity Verification : Characterize using H/C NMR (peak assignments for sulfinyl groups at δ ~2.5–3.5 ppm) and FT-IR (S=O stretch at ~1050–1150 cm⁻¹) .
Q. Which analytical techniques are most reliable for characterizing this compound?
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions for sulfinyl chloride synthesis be optimized to maximize yield and selectivity?
Employ a factorial design of experiments (DoE) to test variables:
- Temperature : Elevated temperatures (40–60°C) may accelerate chlorination but risk side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance reagent solubility but may stabilize intermediates.
- Catalysts : Lewis acids (e.g., AlCl₃) can improve electrophilic substitution efficiency. Statistical analysis (ANOVA) identifies significant factors .
Q. How should researchers resolve contradictions in reported reactivity data for this compound?
- Systematic Review : Follow PRISMA guidelines to evaluate literature, focusing on methodological consistency (e.g., solvent purity, reaction scales) .
- Reproducibility Tests : Replicate key studies under controlled conditions, documenting deviations (e.g., moisture levels, reagent sources) .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to model reaction pathways and identify plausible intermediates .
Q. What computational methods are effective in studying the electronic properties of this compound?
Q. How does this compound’s stability vary under different environmental conditions?
Conduct accelerated degradation studies:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to identify decomposition thresholds.
- Photolytic Sensitivity : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .
Q. What role does this compound play in asymmetric synthesis, and how can enantioselectivity be enhanced?
- Chiral Auxiliaries : Use (-)-menthol or binaphthyl derivatives to induce asymmetry during sulfoxidation .
- Catalytic Systems : Explore transition-metal catalysts (e.g., Ti(OiPr)₄ with chiral ligands) for stereocontrol .
Methodological Best Practices
Q. How should researchers document experimental procedures for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
